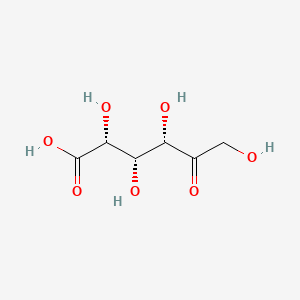

5-keto-D-gluconic acid

Description

Biochemical Significance within Carbohydrate Metabolism

The primary significance of 5-keto-D-gluconic acid in carbohydrate metabolism is observed in the context of incomplete glucose oxidation by acetic acid bacteria like Gluconobacter oxydans. lu.se These bacteria are known for their ability to oxidize sugars and sugar alcohols in the periplasm, releasing the products into the surrounding medium. The formation of 5-KGA from D-glucose is a prominent example of this metabolic capability.

The process is a sequential two-step oxidation:

Oxidation of D-glucose: D-glucose is first oxidized to D-gluconate. This reaction is catalyzed by a membrane-bound glucose dehydrogenase (GDH).

Oxidation of D-gluconate: The resulting D-gluconate is then further oxidized at the C5 position to form 5-keto-D-gluconate. This conversion is mediated by the enzyme gluconate-5-dehydrogenase (GA5DH). nih.gov

In Gluconobacter species, this pathway is part of the bacterial respiratory chain, where the reducing equivalents from these oxidation steps are transferred to oxygen. Some strains of Gluconobacter oxydans can convert glucose to 5-KGA almost quantitatively. medchemexpress.com While 5-KGA is a key product, some Gluconobacter strains can also produce 2-keto-D-gluconic acid (2-KGA) from D-gluconate, a competing reaction catalyzed by gluconate-2-dehydrogenase. nih.gov Genetic modification to inactivate the enzyme responsible for 2-KGA formation has been shown to result in strains that uniquely accumulate high amounts of 5-KGA. nih.govresearchgate.net

Table 1: Key Enzymes in 5-KGA Production from Glucose This table summarizes the primary enzymes involved in the direct metabolic pathway from D-glucose to this compound in Gluconobacter species.

| Enzyme | Substrate | Product | Function | Common Organism |

|---|---|---|---|---|

| Membrane-bound Glucose Dehydrogenase (GDH) | D-glucose | D-gluconate | Catalyzes the initial oxidation of glucose. | Gluconobacter oxydans |

| Gluconate-5-dehydrogenase (GA5DH) | D-gluconate | 5-keto-D-gluconate | Catalyzes the specific oxidation of D-gluconate to 5-KGA. nih.gov | Gluconobacter oxydans nih.gov |

| Quinoprotein Glycerol (B35011) Dehydrogenase | D-gluconate | 5-keto-D-gluconate | A major polyol dehydrogenase also shown to oxidize D-gluconate to 5-KGA. lu.senih.gov | Gluconobacter species lu.senih.gov |

Intermediary Role in Diverse Biological Pathways

Beyond its direct production from glucose, this compound serves as a critical intermediary compound in several distinct metabolic pathways in both microorganisms and plants. umaryland.edu Its chemical structure allows it to be a branching point, leading to the synthesis of various other significant molecules.

Key pathways involving 5-KGA include:

Ketogluconate Metabolism: 5-KGA is a central component of ketogluconate metabolism. umaryland.eduhmdb.ca From 5-KGA, some bacteria can produce 2,5-diketo-D-gluconic acid (2,5-DKGA), a precursor in an alternative pathway for Vitamin C (L-ascorbic acid) synthesis. researchgate.netfrontiersin.org

L-Idonate Degradation: In certain bacteria, such as Escherichia coli, 5-KGA is an intermediate in the catabolic pathway for L-idonate. umaryland.eduhmdb.cauniprot.org The enzyme 5-keto-D-gluconate 5-reductase catalyzes the reversible reduction of 5-KGA to D-gluconate, using either NADH or NADPH as cofactors. umaryland.eduuniprot.org This reaction is a key step that allows the organism to utilize L-idonate as a carbon and energy source. uniprot.org

L-(+)-Tartaric Acid Synthesis: 5-KGA is a significant precursor for the production of L-(+)-tartaric acid, a compound with wide applications. nih.govresearchgate.netlu.se This conversion can be achieved through both biological and chemical catalysis routes. researchgate.netmedchemexpress.com This pathway is not only important for industrial production using bacteria like Gluconobacter oxydans but has also been identified in plants. nih.govnih.gov In grapes (Vitis labrusca), this compound is an effective precursor for the synthesis of L-(+)-tartaric acid from L-ascorbic acid. oup.com

Table 2: this compound as an Intermediate in Metabolic Pathways This table outlines the role of this compound as a metabolic intermediate in various biological routes.

| Metabolic Pathway | Role of this compound | Key Associated Enzyme(s) | Resulting Product/Process | Relevant Organisms |

|---|---|---|---|---|

| L-Idonate Degradation | Intermediate that is reversibly reduced to D-gluconate. umaryland.eduhmdb.ca | 5-keto-D-gluconate 5-reductase umaryland.eduuniprot.org | Utilization of L-idonate as a carbon source. uniprot.org | Escherichia coli uniprot.org |

| L-(+)-Tartaric Acid Synthesis | Key precursor compound. nih.govresearchgate.netmedchemexpress.com | (Often via subsequent chemical catalysis) researchgate.net | Formation of L-(+)-tartaric acid. nih.gov | Gluconobacter oxydans, Grapes (Vitis) nih.govoup.com |

| Ketogluconate Metabolism / Vitamin C Precursor Pathway | Precursor to 2,5-diketo-D-gluconic acid. researchgate.net | 2-keto-D-gluconate dehydrogenase researchgate.net | Formation of 2,5-DKGA, an intermediate for Vitamin C synthesis. frontiersin.org | Gluconobacter species researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h3-5,7,9-11H,1H2,(H,12,13)/t3-,4+,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSRJDGCGRAUAR-MROZADKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3470-36-8 (hemicalcium salt) | |

| Record name | 5-Ketogluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6046927 | |

| Record name | D-xylo-5-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-89-4, 5287-64-9 | |

| Record name | 5-Ketogluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-D-gluconic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005287649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-xylo-5-Hexulosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-OXO-D-GLUCONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5168T78Z4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymology of 5 Keto D Gluconic Acid Metabolism

Biosynthetic Enzymatic Pathways

The biosynthesis of 5-KGA primarily occurs through the oxidation of D-gluconate. This conversion is catalyzed by specific dehydrogenases that can be either soluble in the cytoplasm or bound to the cell membrane. nih.govresearchgate.net

Gluconate-5-Dehydrogenase Systems

The direct oxidation of D-gluconate to 5-KGA is carried out by gluconate-5-dehydrogenase enzymes. These enzymes exist in two main forms, differing in their cellular location and cofactor requirements. nih.govresearchgate.net

A key enzyme in the cytoplasmic production of 5-KGA is the soluble gluconate:NADP-5 oxidoreductase (GNO). nih.govnih.gov This enzyme, found in organisms like Gluconobacter oxydans, catalyzes the oxidation of gluconate to 5-ketogluconate. nih.govnih.gov GNO is localized in the cytoplasm and has been purified and characterized, revealing its dimeric structure of two identical subunits. nih.gov The enzyme exhibits a high degree of specificity for its substrates, gluconate and 5-ketogluconate, and is almost inactive with NAD as a cofactor. nih.gov Overexpression of the gene encoding GNO in G. oxydans has been shown to significantly increase the accumulation of 5-KGA. nih.govresearchgate.net

In addition to the soluble enzyme, a membrane-bound dehydrogenase also facilitates the formation of 5-KGA. nih.govresearchgate.net This enzyme is part of the respiratory chain in bacteria like Gluconobacter oxydans and contributes to the oxidation of D-gluconate. The membrane-bound activity is significant, and its overexpression has led to even higher yields of 5-KGA compared to the overexpression of the soluble enzyme. nih.gov This suggests that the membrane-bound pathway is a major contributor to 5-KGA production. nih.govnih.gov

Polyol Dehydrogenase Involvement in 5-keto-D-gluconate Formation

Research has revealed that the production of 5-KGA is not solely dependent on dedicated gluconate-5-dehydrogenases. A membrane-bound quinoprotein glycerol (B35011) dehydrogenase (GLDH), which is a major polyol dehydrogenase in Gluconobacter species, has been identified as a key enzyme in 5-KGA formation. nih.govnih.govresearchgate.net This enzyme, which also oxidizes various sugar alcohols like D-sorbitol and D-mannitol, was shown to uniquely oxidize D-gluconate to 5-KGA. nih.govfrontiersin.orgasm.org Gene disruption experiments have confirmed that the production of 5-KGA in G. suboxydans is solely dependent on this quinoprotein glycerol dehydrogenase. nih.govnih.gov

Associated Cofactor Dependencies (e.g., NADP+, NADH, NADPH)

The enzymatic reactions in 5-KGA metabolism are critically dependent on specific cofactors. The soluble gluconate:NADP-5 oxidoreductase (GNO) explicitly requires NADP+ for the oxidation of gluconate. nih.govuniprot.org The reverse reaction, the reduction of 5-KGA to D-gluconate, can utilize either NADH or NADPH. hmdb.caumaryland.eduuniprot.org The membrane-bound gluconate-5-dehydrogenase is a quinoprotein, utilizing pyrroloquinoline quinone (PQQ) as its cofactor. nih.gov The catabolic enzyme, 5-keto-D-gluconate 5-reductase, also shows a dependency on NADH or NADPH for the reduction of 5-KGA. hmdb.caumaryland.eduuniprot.org

| Enzyme System | Location | Cofactor(s) | Substrate(s) | Product(s) |

| Soluble Gluconate:NADP-5 Oxidoreductase (GNO) | Cytoplasm | NADP+ | D-gluconate | 5-keto-D-gluconic acid |

| Membrane-Bound Gluconate-5-Dehydrogenase | Cell Membrane | PQQ | D-gluconate | This compound |

| Quinoprotein Glycerol Dehydrogenase (GLDH) | Cell Membrane | PQQ | D-gluconate, various polyols | This compound |

| 5-keto-D-gluconate 5-reductase | Cytoplasm | NADH, NADPH | This compound | D-gluconate |

Catabolic Enzymatic Transformations of this compound

The breakdown of 5-KGA is also an enzymatically driven process. In some metabolic pathways, 5-KGA is an intermediate in the degradation of other compounds, such as L-idonate. hmdb.caumaryland.edu The key enzyme in the catabolism of 5-KGA is 5-keto-D-gluconate 5-reductase. hmdb.caumaryland.edu This enzyme catalyzes the reversible reduction of 5-KGA to D-gluconate, utilizing either NADH or NADPH as the reducing equivalent. hmdb.caumaryland.eduuniprot.org This reaction is a crucial step in the L-idonate catabolic pathway. hmdb.caumaryland.edu The enzyme is specific for the reduction of 5-ketogluconate and the oxidation of D-gluconate, with NADP+ being the preferred coenzyme for the oxidation reaction. hmdb.caumaryland.edu

5-keto-D-gluconate 5-reductase Activity

The enzyme 5-keto-D-gluconate 5-reductase (5KGR), also classified as D-gluconate:NAD(P)+ 5-oxidoreductase (EC 1.1.1.69), plays a pivotal role in the metabolism of this compound. hmdb.cagenome.jp It catalyzes the reversible oxidoreduction between 5-keto-D-gluconate and D-gluconate. nih.gov This reaction is a critical step in the L-idonate catabolic pathway in certain bacteria. hmdb.caumaryland.edu

The reductase activity specifically reduces 5-keto-D-gluconate to D-gluconate, utilizing either NADH or NADPH as a cofactor. hmdb.cauniprot.org Conversely, the enzyme can also catalyze the oxidation of D-gluconate to 5-keto-D-gluconate. hmdb.ca In Escherichia coli, the oxidation reaction proceeds with NAD+, while the reduction of 5-keto-D-gluconate can use either NADH or NADPH. uniprot.org In Gluconobacter suboxydans, the enzyme shows high specificity for its substrates and is NADPH-dependent. nih.gov

The gene encoding 5KGR has been identified in Gluconobacter oxydans 621H as GOX2187 and in E. coli K12 as idnO. uniprot.orgtandfonline.com The enzyme from G. suboxydans has been purified and crystallized, which has allowed for detailed structural and functional studies. nih.govoup.com Cytoplasmic reductases like 5KGR are primarily involved in the assimilation of oxidation products from the periplasm. nih.gov Once transported into the cytoplasm, 5-keto-D-gluconate is converted to D-gluconate, which can then enter central metabolic pathways like the pentose (B10789219) phosphate (B84403) pathway. nih.gov

**Table 1: Kinetic Properties of 5-keto-D-gluconate 5-reductase from *Escherichia coli***

| Substrate | KM (mM) |

|---|---|

| 5-keto-D-gluconate | 0.5 |

| D-gluconate | 2 |

Data sourced from UniProt entry P0A9P9 uniprot.org

Enzymatic Conversion to D-glucono-1,5-lactone

The direct enzymatic conversion of this compound to D-glucono-1,5-lactone (glucono-δ-lactone) is not a prominent pathway described in the literature. Instead, glucono-δ-lactone is a precursor in the synthesis of D-gluconate, which is subsequently oxidized to this compound.

The production of 5KGA from D-glucose involves a series of enzymatic steps, primarily occurring on the periplasmic face of the cytoplasmic membrane in bacteria like Gluconobacter. tandfonline.com The sequence is as follows:

Oxidation of D-glucose: A membrane-bound pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase oxidizes D-glucose to glucono-δ-lactone. tandfonline.comnih.gov

Hydrolysis to D-gluconate: Glucono-δ-lactone is then hydrolyzed to D-gluconate by the enzyme gluconolactonase. nih.gov

Oxidation to 5-keto-D-gluconate: Finally, D-gluconate is oxidized at the C-5 position to yield this compound. This step is catalyzed by a membrane-bound, PQQ-containing gluconate-5-dehydrogenase. nih.govnih.gov This enzyme is notably distinct from the flavoprotein D-gluconate dehydrogenase responsible for 2-keto-D-gluconate production. nih.govnih.gov

Diversion Pathways to Other Ketogluconates

In microorganisms, D-gluconate serves as a branch point in metabolism, leading to different ketogluconate isomers. The metabolic flux can be diverted from this compound production to other related compounds.

A major diversion pathway in Gluconobacter species is the formation of 2-keto-D-gluconic acid (2KGA). nih.gov This reaction is catalyzed by a separate membrane-bound enzyme, a flavin adenine (B156593) dinucleotide (FAD)-containing D-gluconate dehydrogenase (FAD-GADH), which oxidizes D-gluconate at the C-2 position. tandfonline.comnih.gov The presence and activity of both 5-keto- and 2-keto-D-gluconate producing dehydrogenases determine the final product profile of the organism. nih.gov To enhance the production of 5KGA for industrial applications, strains have been engineered by inactivating the gene for the FAD-GADH complex, thereby eliminating the formation of the undesired 2KGA. nih.govnih.govresearchgate.net

Furthermore, this compound itself can be a substrate for further enzymatic conversions. It is a key intermediate in the biosynthesis of L-(+)-tartaric acid. nih.govresearchgate.net A preliminary study has shown that the enzyme transketolase can convert 5KGA into tartaric acid semialdehyde, which is a step in a prospective two-step enzymatic route to tartaric acid. core.ac.uk In some plants and fungi, 5-keto-D-gluconate is an intermediate in pathways originating from L-ascorbic acid or D-glucuronic acid. frontiersin.orgfrontiersin.organu.edu.au For instance, L-idonate is oxidized to 5-keto-D-gluconate by L-idonate 5-dehydrogenase. frontiersin.org

Table 2: Enzymes in Diversion Pathways of Gluconate and 5-keto-D-gluconate Metabolism

| Enzyme | Substrate | Product | Organism Example |

|---|---|---|---|

| Flavin adenine dinucleotide-D-gluconate dehydrogenase (FAD-GADH) | D-gluconate | 2-keto-D-gluconate | Gluconobacter oxydans |

| Transketolase | 5-keto-D-gluconate | Tartaric acid semialdehyde | N/A (Enzymatic conversion study) |

| L-idonate 5-dehydrogenase | L-idonate | 5-keto-D-gluconate | Aspergillus niger |

Microbial Biosynthesis and Production Strategies for 5 Keto D Gluconic Acid

Advanced Biotechnological Approaches for Enhanced 5-keto-D-gluconic acid Yield

To overcome the limitations of native producers, such as byproduct formation and product catabolism, advanced biotechnological strategies have been employed. These approaches aim to channel the metabolic flux specifically towards 5-KGA, thereby increasing yield and productivity. nih.govresearchgate.netlu.se

Metabolic engineering is a key strategy for optimizing microbial strains for industrial-scale 5-KGA production. researchgate.net This involves the targeted modification of an organism's genetic and regulatory processes. Key goals include eliminating competing metabolic pathways and amplifying the activity of enzymes directly involved in 5-KGA synthesis. nih.govlu.se

A primary method to boost 5-KGA production is the overexpression of genes encoding the enzymes that catalyze its formation. nih.govnih.gov

gno (gluconate:NADP 5-oxidoreductase): The cytoplasmic enzyme GNO directly oxidizes gluconate to 5-KGA. nih.gov Overexpression of the gno gene in G. oxydans has been shown to significantly increase 5-KGA accumulation. nih.govsigmaaldrich.com In one study, plasmid-based overexpression of gno in G. oxydans resulted in an 85-fold increase in GNO activity. nih.gov Recombinant strains overproducing the soluble GNO have achieved 5-KGA concentrations of up to 200 mM. nih.gov

sthA (soluble transhydrogenase): The GNO enzyme requires the cofactor NADP+. nih.govsigmaaldrich.com To ensure a sufficient supply of this cofactor, the sthA gene from E. coli, which encodes a soluble transhydrogenase, has been co-expressed in GNO-overproducing G. oxydans strains. sigmaaldrich.com This strategy helps regenerate NADP+, thereby supporting high GNO activity. sigmaaldrich.com

sldAB (sorbitol dehydrogenase/polyol dehydrogenase): The membrane-bound sorbitol dehydrogenase, encoded by the sldAB gene, is a major polyol dehydrogenase that also exhibits activity towards D-gluconate, oxidizing it to 5-KGA. nih.govuni-duesseldorf.denih.govresearchgate.net This enzyme is considered a quinoprotein glycerol (B35011) dehydrogenase and is a primary catalyst for 5-KGA production in Gluconobacter. nih.govnih.gov Overexpression of sldAB in an industrial G. oxydans strain led to a 5-KGA titer of 122.48 g/L. researchgate.netnih.gov Further engineering of the coenzyme pyrroloquinoline quinone (PQQ) biosynthesis and the respiratory chain in this sldAB-overexpressing strain increased the titer to 144.52 g/L. researchgate.netnih.gov

The table below summarizes the impact of various gene overexpression strategies on 5-KGA production in Gluconobacter oxydans.

| Gene(s) Overexpressed | Host Strain | Key Finding/Result | 5-KGA Concentration | Reference(s) |

| gno (soluble gluconate:NADP 5-oxidoreductase) | G. oxydans MF1 | Overproduction of the soluble enzyme increased 5-KGA accumulation. | Up to 200 mM | nih.gov |

| Membrane-bound gluconate-5-dehydrogenase | G. oxydans MF1 | Overexpression led to higher 5-KGA accumulation than soluble enzyme overexpression. | 240 - 295 mM | nih.gov |

| sldAB (sorbitol dehydrogenase) | G. oxydans ZJU2 | Self-overexpression under a constitutive promoter enhanced 5-KGA production. | 122.48 g/L | researchgate.netnih.gov |

| sldAB + coenzyme (PQQ) and respiratory chain engineering | G. oxydans ZJU2 | Combinatorial engineering further boosted the 5-KGA titer. | 144.52 g/L | researchgate.netnih.gov |

| gno + sthA (transhydrogenase) | G. oxydans DSM 2434 | Co-expression to improve cofactor regeneration for GNO activity. | - | sigmaaldrich.com |

Metabolic Engineering and Genetic Manipulation

Gene Knockout Methodologies (e.g., inactivation of competing gluconate-2-dehydrogenase)

A key strategy to enhance the production of this compound (5-KGA) in microorganisms, particularly Gluconobacter oxydans, involves the targeted inactivation of competing metabolic pathways through gene knockout methodologies. nih.govresearchgate.net The primary competing reaction is the conversion of D-gluconate to 2-keto-D-gluconic acid (2-KGA), a reaction catalyzed by the membrane-bound enzyme gluconate-2-dehydrogenase. nih.gov By disrupting the gene responsible for this enzyme, the metabolic flux can be redirected towards the desired 5-KGA production. nih.gov

In G. oxydans, several genes have been identified and targeted for knockout to improve 5-KGA yields. For instance, the inactivation of the membrane-bound gluconate-2-dehydrogenase complex has been shown to eliminate the formation of the undesired 2-KGA byproduct. nih.gov This allows for the exclusive accumulation of high concentrations of 5-KGA in the culture medium. nih.gov One specific approach involves the markerless knockout of the gdhM gene, which encodes for gluconate-2-dehydrogenase, effectively blocking the synthesis of 2-KGA.

Furthermore, research has demonstrated that creating double mutant strains can also be an effective strategy. In one study, a recombinant G. oxydans strain was developed by knocking out both a gluconate-2-dehydrogenase encoding gene and a pyruvate (B1213749) decarboxylase encoding gene. frontiersin.orgfrontiersin.org This engineered strain, when coupled with the expression of an exogenous enzyme, exhibited enhanced productivity of 5-KGA. frontiersin.orgfrontiersin.org The success of these gene knockout strategies underscores their importance in designing efficient microbial cell factories for the specific and high-yield production of 5-KGA. nih.govresearchgate.net

Heterologous Gene Expression

Heterologous gene expression is a powerful tool for enhancing this compound (5-KGA) production, often used in conjunction with gene knockout strategies. researchgate.net This technique involves introducing and expressing genes from a different organism into the production host, such as Gluconobacter oxydans, to introduce new functions or to amplify existing, rate-limiting steps in the biosynthetic pathway. researchgate.netd-nb.info

A notable application of this method is the overexpression of genes that are directly involved in the 5-KGA synthesis pathway. For example, the gene encoding for membrane-bound gluconate-5-dehydrogenase has been overexpressed in a G. oxydans mutant that was already deficient in 2-KGA production. nih.gov This resulted in a significant increase in 5-KGA accumulation, reaching concentrations of 240 to 295 mM. nih.gov Similarly, the overexpression of soluble gluconate:NADP 5-oxidoreductase has also been shown to boost 5-KGA levels to as high as 200 mM. nih.gov

In some cases, genes from other bacterial species are introduced to improve the production capabilities of the host organism. For instance, a secondary alcohol dehydrogenase (GCD) from Xanthomonas campestris has been heterologously expressed in a genetically engineered G. oxydans strain. researchgate.net This resulted in a 10% increase in 5-KGA production and a 24.5% increase in cell yield. researchgate.net The specific activity of the introduced GCD towards gluconate was found to be seven times higher than that of the native enzyme in G. oxydans. researchgate.net

The choice of expression vector and promoter is also critical for the success of heterologous gene expression. Plasmids such as those based on the pBBR1MCS series are commonly used for recombinant gene expression in Gluconobacter. d-nb.info The selection of a strong and reliable promoter is also essential to drive high-level expression of the target gene. d-nb.info These advanced genetic engineering techniques provide a robust platform for developing highly efficient microbial strains for the industrial production of 5-KGA. nih.govresearchgate.net

Bioprocess Optimization and Fermentation Control for Industrial Scale Production

The precise control of fermentation parameters is critical for maximizing the yield of this compound (5-KGA). Key parameters that significantly influence the efficiency of the fermentation process include pH, dissolved oxygen (DO), and substrate concentration. nih.gov

pH: The pH of the fermentation medium plays a crucial role in both microbial growth and enzymatic activity. For Gluconobacter oxydans, maintaining an optimal pH is essential for efficient 5-KGA production. Research has shown that a two-stage pH control strategy can be highly effective. nih.govnih.gov In the initial stage, a pH of around 5.5 is maintained to promote cell growth and the initial conversion of glucose to gluconic acid. nih.govnih.gov In the second stage, the pH is allowed to decrease naturally as gluconic acid is converted to 5-KGA. nih.govnih.gov This strategy has been shown to be feasible and effective for batch fermentation. nih.govnih.gov

Dissolved Oxygen (DO): Gluconobacter oxydans is an obligate aerobe, and therefore, the concentration of dissolved oxygen is a critical factor in the fermentation process. frontiersin.orgnih.gov The rate of oxygen transfer can often be the limiting factor in the production of gluconic acid and its derivatives. frontiersin.orgfrontiersin.org To ensure high productivity, the DO level should be continuously maintained above 20%. frontiersin.orgfrontiersin.org In a 15-L bioreactor, a strategy of starting with a lower agitation speed to support initial cell growth, followed by maintaining a DO level above 20% to maximize the specific 5-KGA production rate, has been successfully implemented. researchgate.net This approach resulted in a maximum 5-KGA concentration of 117.75 g/L with a productivity of 2.10 g/(L·h). frontiersin.orgresearchgate.net

Substrate Concentration: The concentration of the primary substrate, typically glucose, also needs to be carefully managed. nih.gov High initial glucose concentrations can sometimes inhibit microbial growth and product formation. frontiersin.org A fed-batch fermentation strategy, where glucose is added intermittently throughout the process, can be employed to maintain an optimal substrate concentration and prolong the high-activity phase of the microorganisms. nih.govnih.gov This approach has been shown to increase the average productivity of 5-KGA to 3.10 g/L/h with a conversion rate of glucose to 5-KGA of 92.50%. nih.gov

The following table summarizes the impact of controlling these key fermentation parameters on 5-KGA production:

| Parameter | Optimal Condition | Impact on 5-KGA Production |

| pH | Two-stage control (e.g., 5.5 → natural) | Balances cell growth and enzymatic activity for efficient conversion. nih.govnih.gov |

| Dissolved Oxygen (DO) | Maintained above 20% | Supports the high oxygen demand of G. oxydans and maximizes the production rate. frontiersin.orgresearchgate.net |

| Substrate (Glucose) Concentration | Fed-batch feeding | Prevents substrate inhibition and extends the period of high productivity. nih.govnih.gov |

The design and operation of the bioreactor are crucial for the successful industrial-scale production of this compound (5-KGA). The choice of reactor type and its operational mode can significantly impact the efficiency of the fermentation process, particularly in terms of mass transfer, mixing, and process control.

For the aerobic fermentation of Gluconobacter oxydans, stirred-tank bioreactors are commonly employed. These reactors are equipped with impellers for efficient mixing and spargers for the introduction of air or oxygen, which is essential for maintaining the required dissolved oxygen levels. nih.gov The design of the reactor must also allow for the precise control of other key parameters such as temperature and pH. frontiersin.org

One of the primary challenges in designing a reactor for 5-KGA production is ensuring adequate oxygen supply. The high oxygen demand of G. oxydans means that the oxygen transfer rate is often the limiting factor in the process. frontiersin.org Airlift reactors have been explored as an alternative to stirred-tank reactors. rsc.org These reactors use the injection of gas to create a density difference that drives circulation, which can provide good mixing and oxygen transfer without the need for mechanical agitation. rsc.org

In terms of operation, both batch and fed-batch fermentation strategies have been successfully used for 5-KGA production. nih.govnih.gov While batch fermentation is simpler to operate, fed-batch fermentation offers several advantages for industrial-scale production. By intermittently feeding the substrate (glucose), it is possible to avoid substrate inhibition, maintain a high cell density, and prolong the production phase. nih.govnih.gov A fed-batch process has been shown to significantly increase the productivity of 5-KGA, with one study reporting an average productivity of 3.10 g/L/h and a high conversion rate of glucose to 5-KGA of 92.50%. nih.gov

The following table provides a comparison of different reactor operation methodologies for 5-KGA production:

| Reactor Operation | Description | Advantages | Disadvantages |

| Batch Fermentation | All nutrients are added at the beginning of the fermentation. | Simple to operate and control. | Potential for substrate inhibition; shorter production phase. |

| Fed-Batch Fermentation | Substrate is fed intermittently or continuously during the fermentation. | Avoids substrate inhibition; allows for high cell density and prolonged productivity. nih.govnih.gov | More complex to operate and control. |

Comparative Analysis of this compound Production Routes

The production of this compound (5-KGA) can be achieved through both chemical and biological routes. lu.se While chemical synthesis methods were explored in the early 20th century, they were quickly abandoned due to their complexity, low yields, and the production of impure gluconic acid. lu.se In contrast, microbial fermentation has emerged as a more efficient and cost-effective approach for 5-KGA production. lu.se

The biological production of 5-KGA primarily relies on the use of microorganisms, with Gluconobacter oxydans being the most commonly used species. lu.se This bacterium is known for its ability to perform incomplete oxidation of various sugars, making it well-suited for industrial applications. lu.se The fermentation process typically involves the conversion of D-glucose to D-gluconate, which is then further oxidized to 5-KGA.

Genetic engineering has played a pivotal role in enhancing the efficiency of the biological production route. nih.govresearchgate.net By employing techniques such as gene knockout and heterologous gene expression, it is possible to create recombinant strains of G. oxydans with significantly improved 5-KGA yields. nih.govresearchgate.net For example, the inactivation of the competing pathway that leads to the formation of 2-keto-D-gluconic acid can result in the exclusive production of 5-KGA. nih.gov Furthermore, the overexpression of key enzymes in the 5-KGA biosynthetic pathway can further boost production levels. nih.gov

In addition to genetic modifications, the optimization of fermentation conditions is also crucial for maximizing the efficiency of the biological route. researchgate.netnih.gov The careful control of parameters such as pH, dissolved oxygen, and substrate concentration can lead to substantial increases in 5-KGA titers and productivity. researchgate.netnih.gov For instance, a fed-batch fermentation strategy combined with precise control of dissolved oxygen has been shown to achieve a 5-KGA concentration of 162 g/L with a productivity of 2.53 g/(L·h). researchgate.net

The following table provides a comparative analysis of the different production routes for 5-KGA:

| Production Route | Key Features | Advantages | Disadvantages |

| Chemical Synthesis | Involves chemical oxidation of glucose or gluconic acid. | - | Complex process, low yields, produces impurities. lu.se |

| Microbial Fermentation (Wild-Type Strains) | Utilizes microorganisms like G. oxydans to convert glucose to 5-KGA. | More efficient and cost-effective than chemical synthesis. lu.se | Production of byproducts like 2-keto-D-gluconic acid. nih.gov |

| Microbial Fermentation (Genetically Engineered Strains) | Employs recombinant strains with targeted genetic modifications. | High specificity, significantly increased yields and productivity. nih.govresearchgate.net | Requires advanced genetic engineering techniques. |

Derivatization and Biotechnological Utility of 5 Keto D Gluconic Acid As a Biochemical Precursor

Precursor for L-(+)-Tartaric Acid Synthesis

5-keto-D-gluconic acid is a key intermediate in the biosynthesis of L-(+)-tartaric acid, a compound widely used as an acidulant and antioxidant in the food industry. researchgate.net In plants such as grapes (Vitis) and Pelargonium, L-(+)-tartaric acid can be synthesized from D-glucose, with this compound being a critical precursor in this pathway. oup.comoup.com Research has shown that 5-keto-D-[1-14C]gluconic acid is an effective precursor for L-(+)-tartaric acid in these plants. oup.comoup.com

In grapes, the synthesis of L-(+)-tartaric acid from L-ascorbic acid (Vitamin C) also proceeds via this compound. semanticscholar.orgnih.gov The pathway involves the conversion of L-ascorbic acid to 2-keto-L-idonic acid, which is then reduced to L-idonic acid and subsequently oxidized to this compound. nih.gov The this compound is then cleaved to yield a four-carbon fragment that is oxidized to form L-(+)-tartaric acid. nih.govnih.gov

The biotechnological production of this compound as a precursor for L-(+)-tartaric acid has been a significant area of research. The bacterium Gluconobacter oxydans is widely used for the microbial fermentation of glucose to produce 5-KGA. nih.gov Various strategies, including metabolic engineering and fermentation process optimization, have been employed to enhance the yield and productivity of 5-KGA. nih.govresearchgate.net Subsequent chemical conversion of the produced 5-KGA can then yield L-(+)-tartaric acid. nih.gov

| Organism/System | Precursor(s) | Product | Key Intermediate | Relevant Findings |

| Grapes (Vitis labrusca) | L-Ascorbic Acid | L-(+)-Tartaric Acid | This compound | Pathway involves conversion of L-ascorbic acid to 2-keto-L-idonic acid, then L-idonic acid, and finally this compound. semanticscholar.orgnih.govnih.gov |

| Pelargonium | D-Glucose | L-(+)-Tartaric Acid | This compound | Found to be a good precursor for L-(+)-tartaric acid synthesis. oup.comoup.com |

| Gluconobacter oxydans | D-Glucose | This compound | N/A | Used for industrial fermentation to produce 5-KGA as a precursor for L-(+)-tartaric acid. nih.gov Fed-batch fermentation has achieved high yields. nih.gov |

Research Findings on 5-KGA Production by Gluconobacter oxydans

| Strain / Condition | Substrate | 5-KGA Yield | Conversion Rate | Reference |

|---|---|---|---|---|

| G. oxydans (Fed-batch) | Glucose | 179.4 g/L | 92.5% | nih.gov |

| G. oxydans MF1 (Overexpression of membrane-bound gluconate-5-dehydrogenase) | Glucose | 240 to 295 mM | Not specified | nih.gov |

Role in 2,5-diketo-D-gluconic Acid and 2-keto-L-gulonic Acid Pathways (Vitamin C Precursors)

The primary industrial pathway for the synthesis of 2-keto-L-gulonic acid (2-KLG), a direct precursor to Vitamin C (L-ascorbic acid), involves the conversion of D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG), which is then reduced to 2-KLG. nih.govfrontiersin.orgresearchgate.net This process is often carried out through fermentation using various microorganisms. nih.gov

While Gluconobacter oxydans is a key organism in the production of ketogluconic acids, its role concerning this compound in the Vitamin C precursor pathway is primarily that of producing a potential byproduct. During the fermentation of D-glucose to produce 2,5-DKG, wild strains of G. oxydans can also produce 2-keto-D-gluconic acid (2-KGA) and this compound (5-KGA). nih.govlu.se The formation of 5-KGA in this context is generally considered an undesirable side reaction, and efforts in metabolic engineering are often directed at minimizing its production to enhance the yield of the desired 2,5-DKG. lu.se Therefore, this compound is not a direct intermediate in the main 2,5-DKG to 2-KLG pathway but rather a product of a competing metabolic route.

Pathways in Gluconobacter for Ketogluconic Acid Production from D-Glucose

| Pathway | Key Intermediate(s) | End Product of Pathway | Relevance to Vitamin C Synthesis |

|---|---|---|---|

| Primary Vitamin C Precursor Pathway | D-gluconic acid, 2-keto-D-gluconic acid | 2,5-diketo-D-gluconic acid | Direct precursor to 2-keto-L-gulonic acid. nih.gov |

Emerging Applications in Novel Biochemical Synthesis (e.g., Furan-2,5-dicarboxylic acid precursors)

A significant emerging application for this compound is its use as a starting material for the synthesis of precursors for 2,5-furandicarboxylic acid (FDCA). FDCA is a bio-based platform chemical with considerable potential as a replacement for petroleum-derived terephthalic acid in the production of polymers like polyethylene (B3416737) terephthalate (B1205515) (PET). mdpi.comnih.gov

Recent developments have demonstrated that FDCA precursor molecules can be synthesized through the chemical dehydration of 5-ketogluconic acid (5KGA). google.com This method involves a dehydration reaction, which can be performed in the presence of a catalyst to yield the desired furan-based structures. This novel application opens up a new avenue for the valorization of this compound, linking carbohydrate fermentation pathways to the production of sustainable bioplastics.

Table of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | 5-KGA |

| L-(+)-Tartaric Acid | TA |

| 2,5-diketo-D-gluconic acid | 2,5-DKG |

| 2-keto-L-gulonic acid | 2-KLG |

| Furan-2,5-dicarboxylic acid | FDCA |

| D-Glucose | |

| L-Ascorbic Acid | Vitamin C |

| 2-keto-D-gluconic acid | 2-KGA |

| L-idonic acid | |

| 2-keto-L-idonic acid | |

| Terephthalic acid |

Analytical Methodologies for 5 Keto D Gluconic Acid Quantification and Metabolic Pathway Elucidation

Chromatographic Techniques

Chromatographic methods are powerful tools for the separation and quantification of 5-keto-D-gluconic acid from complex matrices such as fermentation broths.

A simple and rapid ion chromatographic method employing pulsed amperometric detection (PAD) and a column-switching technique has been developed for the simultaneous determination of glucose, D-gluconic acid, 2-keto-D-gluconic acid, and this compound. This technique allows for the analysis of all four compounds in a single run, with the more strongly retained keto-gluconic acids eluting before the less retained glucose and gluconic acid. researchgate.net The method demonstrates good linearity and low detection limits, making it suitable for monitoring the production of this compound in fermentation processes. researchgate.net

Table 1: Performance of the IC-PAD Method for this compound Quantification

| Parameter | Value |

|---|---|

| Linearity Range | 0.01-20 mg L⁻¹ |

| Determination Coefficient (R²) | ≥ 0.9984 |

| Limit of Detection (LOD) | 0.87-2.59 µg L⁻¹ |

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of this compound. A common approach involves the use of an Aminex HPX-87H column with a refractive index (RI) detector. This method is effective for analyzing organic acids and carbohydrates in fermentation samples.

In a typical application, samples from a fermentation broth are analyzed to quantify D-gluconic acid, 2-keto-D-gluconic acid, and this compound. The separation is achieved under specific chromatographic conditions, and for further confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.

Table 2: Typical HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Aminex HPX-87H |

| Detector | Refractive Index (RI) |

| Mobile Phase (Eluent) | 5 mmol/L H₂SO₄ |

| Flow Rate | 0.5 ml/min |

| Column Temperature | 40°C |

Spectrophotometric Approaches for Determination

Spectrophotometric methods offer a simpler and often more rapid alternative for the determination of this compound, although they may be less specific than chromatographic techniques.

One such method is based on the reaction of 5-ketogluconate with 1-methyl-1-phenylhydrazine sulfate. This reaction, when carried out at 98°C and a pH of 3 to 4, yields a rose-colored product with a distinct absorption peak at 530 mµ. This colorimetric reaction forms the basis of a spectrophotometric micromethod for the measurement of 5-ketogluconate.

Another approach involves the use of Nelson's arsenomolybdate reagent. This method can be used for the semi-quantitative analysis of ketogluconates. The assay is typically performed by heating the sample with the reagent and then measuring the color intensity. The color intensity follows Beer's law over a specific concentration range, allowing for quantification when calibrated with a known standard of this compound. researchgate.net For this method, the linear range for quantification is between 5 to 80 micrograms per tube. researchgate.net

Application of Isotopic Labeling and Tracing in Metabolic Flux Analysis

Isotopic labeling, in conjunction with metabolic flux analysis (MFA), is a powerful technique for elucidating the metabolic pathways involved in the production of this compound. By using substrates labeled with stable isotopes, such as ¹³C-glucose, researchers can trace the flow of carbon atoms through the metabolic network of an organism.

This approach has been applied to study the in vivo flux distribution in Gluconobacter oxydans, a bacterium known for its ability to convert glucose to this compound. By cultivating the bacteria with specifically ¹³C-labeled glucose, it is possible to analyze the distribution and regulation of carbon fluxes in both the periplasmic and cytoplasmic metabolic pathways. This provides valuable insights into how the organism channels glucose towards the synthesis of this compound and other metabolic products. The analysis of intracellular metabolites by techniques like mass spectrometry or nuclear magnetic resonance (NMR) reveals the isotopic enrichment in different compounds, which can then be used to calculate the metabolic fluxes through various reactions in the cell.

Future Research Directions and Unexplored Avenues in 5 Keto D Gluconic Acid Studies

Discovery of Novel Enzymatic Systems and Mechanisms

The core of 5-KGA production lies in the enzymatic conversion of D-gluconic acid. In well-studied organisms like Gluconobacter oxydans, this conversion is catalyzed by two principal enzymes: a soluble NADP-dependent gluconate:NADP-5-oxidoreductase and a membrane-bound gluconate-5-dehydrogenase. nih.govresearchgate.net Additionally, research has shown that a membrane-bound quinoprotein glycerol (B35011) dehydrogenase can also catalyze the formation of 5-KGA. nih.gov

Future research should focus on the following areas:

Bioprospecting for Novel Enzymes: A vast diversity of microorganisms in unique ecological niches remains unexplored. Prospecting these environments for novel dehydrogenases with superior characteristics—such as higher substrate affinity, enhanced stability at different pH or temperature ranges, or improved cofactor specificity—could lead to more robust and efficient production systems.

Elucidation of Catalytic Mechanisms: A deeper understanding of the three-dimensional structure and catalytic mechanism of known 5-KGA-producing enzymes is crucial. Structural biology approaches, combined with computational modeling, can reveal key residues involved in substrate binding and catalysis. This knowledge is fundamental for rational protein engineering to improve enzyme performance.

| Enzyme System | Location | Cofactor | Organism Example |

| Gluconate:NADP 5-oxidoreductase | Cytoplasmic (Soluble) | NADP+ | Gluconobacter oxydans |

| Gluconate-5-dehydrogenase | Periplasmic (Membrane-bound) | PQQ | Gluconobacter oxydans |

| Quinoprotein glycerol dehydrogenase | Periplasmic (Membrane-bound) | PQQ | Gluconobacter species |

Advanced Metabolic Engineering Targets for Strain Development

Metabolic engineering has been instrumental in developing high-yield 5-KGA production strains. researchgate.net Key strategies have included the inactivation of competing pathways and the overexpression of production-critical enzymes. A significant breakthrough was the creation of a G. oxydans mutant in which the gene for membrane-bound gluconate-2-dehydrogenase was inactivated, thereby eliminating the formation of the major byproduct, 2-keto-D-gluconic acid (2-KGA). nih.govnih.gov This, combined with the overexpression of gluconate-5-dehydrogenase, substantially increased 5-KGA accumulation. nih.govresearchgate.net

Building on this success, future metabolic engineering efforts can target more complex cellular processes:

Cofactor Regeneration and Availability: The soluble gluconate:NADP-5-oxidoreductase is dependent on NADP+. nih.gov Engineering the cell's central metabolism to increase the intracellular pool of NADP+ or enhancing the activity of enzymes that regenerate it, such as transhydrogenases, could significantly boost the cytoplasmic production pathway. nih.govresearchgate.net

Precursor Supply Enhancement: The initial conversion of glucose to gluconic acid is a prerequisite for 5-KGA formation. Overexpressing the membrane-bound glucose dehydrogenase can increase the rate of gluconic acid formation, ensuring a robust supply for the subsequent conversion to 5-KGA.

Transport and Efflux Systems: The accumulation of high concentrations of organic acids like 5-KGA can be toxic to cells and may cause product inhibition. Identifying and engineering transporter proteins responsible for the efflux of 5-KGA out of the cell could alleviate this issue, allowing for higher final titers and improved strain robustness.

Global Regulatory Engineering: Moving beyond single-gene modifications, future work can focus on manipulating global regulatory proteins that control carbon flux and energy metabolism to create a cellular state that is primed for high-level 5-KGA production.

| Metabolic Engineering Strategy | Target Gene/Pathway | Rationale | Expected Outcome |

| Byproduct Elimination | Inactivate gluconate-2-dehydrogenase | Prevent conversion of gluconic acid to 2-keto-D-gluconic acid | Increased specificity and yield of 5-KGA |

| Pathway Enhancement | Overexpress gluconate-5-dehydrogenase | Increase the primary catalytic step for 5-KGA synthesis | Higher production rate and titer of 5-KGA |

| Cofactor Engineering | Overexpress transhydrogenase (sthA) | Enhance regeneration of NADP+ for soluble 5-KGA pathway | Improved flux through the cytoplasmic pathway |

| Precursor Funneling | Overexpress glucose dehydrogenase | Increase the rate of conversion of glucose to gluconic acid | Enhanced availability of the direct precursor for 5-KGA |

Expansion of Biotechnological Utility and Product Spectrum

The primary industrial application of 5-KGA is its role as a direct precursor in the chemical synthesis of L-(+)-tartaric acid, a widely used acidulant in the food and beverage industry. nih.govlu.senih.gov Its utility also extends to the manufacturing of Rochelle salt, certain insecticides, and wool dyes. lu.se However, the full potential of 5-KGA as a versatile bio-based building block is likely underexplored.

Future research should aim to broaden its applications:

Novel Biocatalytic Conversions: The development of novel enzymatic or whole-cell biocatalytic routes to convert 5-KGA into other high-value chemicals is a promising avenue. This could include transformations into chiral building blocks, specialty polymers, or other organic acids beyond tartaric acid.

Integrated Biorefinery Concepts: Integrating 5-KGA production into a broader biorefinery concept where glucose or other biomass-derived sugars are converted into a portfolio of products could enhance economic feasibility. For instance, pathways could be engineered to convert 5-KGA into derivatives suitable for bioplastic production.

Chemo-catalytic Valorization: The combination of biological production of 5-KGA with subsequent efficient and green chemo-catalytic conversion processes remains a key area for development. Research into novel, highly selective catalysts for converting 5-KGA could unlock a wider spectrum of derivative products.

Systems Biology and Omics Approaches to 5-KGA Metabolism

To move beyond the current, often sequential, approach to metabolic engineering, a holistic understanding of the cell's response to 5-KGA production is necessary. Systems biology, powered by "omics" technologies, provides the tools to gain this comprehensive view. While metabolomic studies have been used to track the concentrations of key intermediates like D-glucose, D-gluconic acid, 2-KGA, and 5-KGA during fermentation, a full integration with other omics layers is a key future direction. frontiersin.org

Unexplored avenues include:

Transcriptomics and Proteomics: Analyzing the global changes in gene expression (transcriptomics) and protein levels (proteomics) in high-producing strains versus wild-type or low-producing strains can reveal previously unknown genes and pathways that contribute to or hinder 5-KGA synthesis. This can identify non-obvious targets for genetic engineering, such as stress response elements or previously unannotated transporters.

Metabolomics and Flux Analysis: Comprehensive intracellular metabolomics can identify metabolic bottlenecks or the accumulation of inhibitory intermediates. When combined with genome-scale metabolic models (GEMs) and flux balance analysis (FBA), researchers can predict the effects of genetic modifications on carbon flux throughout the entire metabolic network, allowing for more rational and predictable strain design.

Integrated Multi-Omics Analysis: The ultimate goal is to integrate transcriptomic, proteomic, and metabolomic data to construct a comprehensive model of the cellular processes governing 5-KGA production. This systems-level understanding can guide the development of next-generation production strains with precisely controlled and optimized metabolic states.

| Omics Technology | Research Question | Potential Finding |

| Transcriptomics | Which genes are up- or down-regulated during high-yield 5-KGA production? | Identification of novel regulatory networks, stress response genes, and transport systems involved in 5-KGA metabolism. |

| Proteomics | Which proteins are most abundant during the production phase? | Quantification of key dehydrogenases and respiratory chain components; discovery of post-translational modifications affecting enzyme activity. |

| Metabolomics | What are the intracellular concentrations of key metabolites and cofactors? | Pinpointing metabolic bottlenecks, precursor limitations, or the buildup of toxic byproducts. |

| Fluxomics | How is carbon distributed through the metabolic network during fermentation? | Quantifying the flow of carbon towards 5-KGA versus competing pathways (e.g., biomass, other byproducts), guiding rational engineering. |

Q & A

Basic Research Questions

Q. What microbial pathways are involved in the biosynthesis of 5-KGA?

- 5-KGA is produced via the non-phosphorylative oxidation pathway in Gluconobacter oxydans. Glucose is first oxidized to gluconic acid by membrane-bound glucose dehydrogenase (GDH). Gluconic acid is further oxidized to 5-KGA via gluconate-5-dehydrogenase (GA5DH), a soluble or membrane-bound enzyme. Competing pathways (e.g., gluconate-2-dehydrogenase producing 2-KGA) complicate yield optimization .

Q. Which enzymes are critical for 5-KGA production in Gluconobacter oxydans?

- Two key enzymes drive 5-KGA synthesis:

- Membrane-bound glucose dehydrogenase (GDH) : Converts glucose to gluconic acid.

- Gluconate-5-dehydrogenase (GA5DH) : Oxidizes gluconic acid to 5-KGA. GA5DH has dual localization (soluble and membrane-bound) and exhibits specificity for NADP+ as a cofactor. Disruption of competing enzymes (e.g., gluconate-2-dehydrogenase) minimizes byproduct formation .

Q. What fermentation parameters are critical for optimizing 5-KGA yield?

- Optimal conditions include:

- pH : Maintained at ~5.0 to stabilize enzyme activity.

- Oxygen : 10% dissolved oxygen to support oxidative metabolism.

- Carbon dioxide : 0.05% pCO₂ enhances GA5DH activity.

- Medium composition : Carbon-to-nitrogen ratio adjustments (e.g., 40 g/L glucose, 5 g/L yeast extract) improve biomass and product accumulation. Under optimized conditions, yields can reach 230 mM (84% conversion efficiency) .

Advanced Research Questions

Q. How can genetic engineering strategies enhance 5-KGA production in Gluconobacter oxydans?

- Knockout of competing pathways : Inactivation of gluconate-2-dehydrogenase in strain MF1 eliminated 2-KGA byproduct formation, redirecting flux toward 5-KGA .

- Overexpression of GA5DH : Plasmid-based overexpression increased GA5DH activity by 85-fold, boosting 5-KGA titer to 230 mM. Transcriptional profiling confirmed upregulated gno gene expression .

- Combinatorial metabolic engineering : Co-expression of GDH and GA5DH in G. oxydans DSM2343 improved gluconic acid conversion efficiency by 45% .

Q. What factors explain contradictory 5-KGA yield data across studies?

- Strain variability : Wild-type G. oxydans strains (e.g., ATCC 621H vs. DSM 2343) exhibit divergent product profiles due to differences in dehydrogenase isoform expression .

- Culture conditions : Shake-flask vs. bioreactor setups impact oxygen transfer and pH stability, leading to yield discrepancies (e.g., 19.7 g/L in flasks vs. 230 mM in controlled bioreactors) .

- Analytical methods : HPLC quantification vs. enzymatic assays may variably detect 5-KGA in the presence of interfering metabolites like 2-KGA .

Q. How does metabolic flux analysis (MFA) guide 5-KGA pathway optimization?

- MFA identifies rate-limiting steps in the glucose-to-5-KGA pathway. For example:

- Flux partitioning at gluconic acid node: >70% of carbon flux is redirected to 5-KGA in strain MF1, compared to 6% in wild-type strains.

- NADP+ availability: Overexpression of NADP+-regenerating enzymes (e.g., glucose-6-phosphate dehydrogenase) alleviates cofactor limitations .

Methodological Considerations

Q. What analytical techniques are recommended for quantifying 5-KGA and its byproducts?

- HPLC : Reverse-phase C18 columns with UV detection (210 nm) resolve 5-KGA, 2-KGA, and gluconic acid. Mobile phase: 0.1% H₃PO₄ in water .

- Enzymatic assays : NADPH-coupled GA5DH activity assays (pH 10.0) provide specificity but require purified enzyme preparations .

- TLC : Silica gel plates with NaOH-based mobile phases differentiate keto-gluconates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.